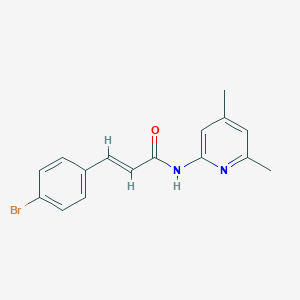
1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine, also known as DFMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMDP is a piperazine derivative that has been synthesized and studied extensively in recent years.
科学的研究の応用
1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter activity. In pharmacology, this compound has been evaluated for its potential as a tool compound for studying the mechanisms of action of other drugs.
作用機序
The exact mechanism of action of 1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter activity in the central nervous system. This compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable and can be stored for long periods without significant degradation. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the long-term effects of this compound on the central nervous system. Additionally, this compound could be evaluated for its potential as a therapeutic agent for various diseases, including depression, anxiety, and schizophrenia.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. This compound has the potential to be a valuable tool compound for studying the mechanisms of action of other drugs and could also be developed as a therapeutic agent for various diseases.
合成法
1-(2,5-difluorobenzyl)-4-(2-fluorophenyl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2,5-difluorobenzyl)piperazine with 2-fluorobenzaldehyde in the presence of a catalyst. The reaction yields this compound as a white solid with a purity of over 98%.
特性
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-5-6-15(19)13(11-14)12-21-7-9-22(10-8-21)17-4-2-1-3-16(17)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMAZOIPVAAKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)